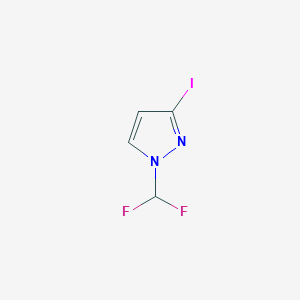
1-(Difluoromethyl)-3-iodopyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Difluoromethyl)-3-iodopyrazole” is a chemical compound that falls under the category of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring. This particular compound, “this compound”, contains a difluoromethyl group, which is a motif important to the agrochemical industry .
Synthesis Analysis
The synthesis of difluoromethylated pyrazoles involves several steps . The process begins with the reaction of dichloro ethyl acetoacetate with an alkali, followed by a cyclization reaction with methyl hydrazine. The intermediate product then undergoes a halogen exchange reaction with a fluorination reagent. Finally, a hydrolysis reaction is performed, resulting in the desired product .Chemical Reactions Analysis
Difluoromethylation reactions, which involve the transfer of a difluoromethyl group to a substrate, are key to the synthesis of organofluorine compounds . Fluorine substitution can dramatically influence the chemical outcome of these reactions .Applications De Recherche Scientifique
Applications in Synthesis and Material Science
Biologically Active Compounds Synthesis The CHF2 moiety, present in structures like 1-(Difluoromethyl)-3-iodopyrazole, plays a crucial role in the design of pharmaceuticals and agrochemicals. This group enhances binding selectivity through hydrogen bonding, acts as a bioisostere for various functional groups, and regulates lipophilicity to improve compound activity. Specifically, 3,4-disubstituted-3-(difluoromethyl)pyrazoles are notable for their presence in numerous organic compounds exhibiting significant biological activities. This includes nearly ten kinds of pesticide molecules with annual sales reaching up to one billion dollars, underscoring their importance in agrochemical research (Zeng, Xu, & Ma, 2020).
Metal-Organic Frameworks and Catalysis Heteroleptic Ir(III) metal complexes incorporating N-phenyl-substituted pyrazoles, including derivatives of this compound, have been synthesized to achieve highly efficient, room-temperature blue phosphorescence. These complexes demonstrate potential applications in organic light-emitting diodes (OLEDs) and other photonic devices, highlighting the adaptability of such compounds in materials science and engineering (Yang et al., 2005).
Halogen Bonding in Crystal Engineering The study of 5-iodo-1-arylpyrazoles, closely related to this compound, has provided insights into the tuning of halogen bonding for crystal engineering. These compounds serve as benchmarks for investigating the significance of halogen bonding in designing solid-state materials, which is critical for developing new materials with tailored properties (Dumitrescu et al., 2020).
Advancements in Organic Synthesis
Nitrodeiodination Techniques Innovative methodologies for the nitrodeiodination of iodopyrazoles, akin to this compound, have been developed, offering a simplified, efficient path to synthesize nitropyrazoles. These methods are significant for the pharmaceutical industry, providing a green chemistry approach to synthesizing drug intermediates with improved yields and environmental compatibility (Ravi & Tewari, 2013).
Scaffold Diversification and Functionalization Research on Lewis base-catalyzed intermolecular triazene-alkyne cycloadditions underscores the utility of incorporating this compound derivatives for scaffold diversification. This methodology facilitates the synthesis of densely substituted pyrazole scaffolds, demonstrating the versatility of these compounds in creating complex molecular architectures for potential therapeutic agents (Lv et al., 2019).
Mécanisme D'action
While the specific mechanism of action for “1-(Difluoromethyl)-3-iodopyrazole” is not explicitly stated, compounds with a difluoromethyl group are known to inhibit the enzyme ornithine decarboxylase (ODC) . ODC is involved in the biosynthesis of polyamines, which are important for cell differentiation and proliferation .
Orientations Futures
Propriétés
IUPAC Name |
1-(difluoromethyl)-3-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2IN2/c5-4(6)9-2-1-3(7)8-9/h1-2,4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAVXNGNQQMAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1I)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


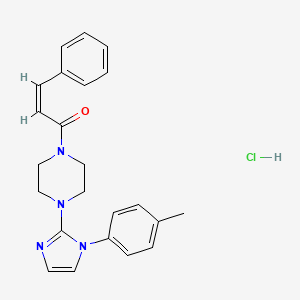

![Methyl 3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-(propan-2-yloxy)benzoate](/img/structure/B2771551.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,2,2-trifluoroacetamide](/img/structure/B2771553.png)
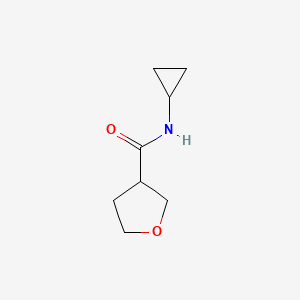


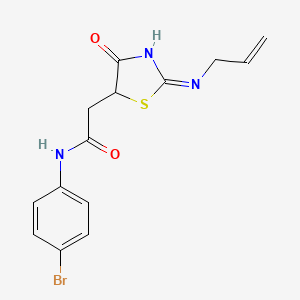
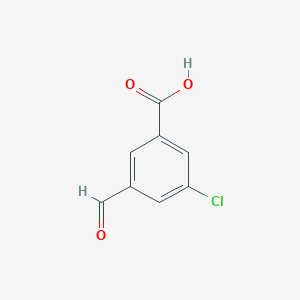
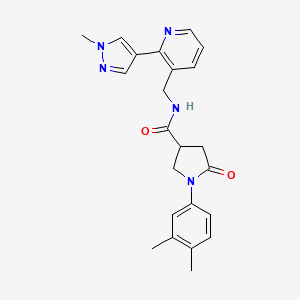
![4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2771565.png)
![N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide](/img/no-structure.png)